3-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core linked to a pyrrolopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that 5h-pyrrolo [2,3- b] pyrazine derivatives, which share a similar structure, have shown significant activity on kinase inhibition . This suggests that the compound might interact with its targets, possibly kinases, leading to their inhibition.
Biochemical Pathways
These could potentially include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase signaling .
Pharmacokinetics
Similar compounds have shown to be orally active and able to penetrate the brain . This suggests that the compound might have good bioavailability and could potentially cross the blood-brain barrier.
Biochemical Analysis
Biochemical Properties
This compound, like other pyrrolopyrazine derivatives, is known to interact with various enzymes, proteins, and other biomolecules . The specific enzymes, proteins, and biomolecules that 3-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)-3,4-dihydroquinazolin-4-one interacts with are not clearly recognized .
Molecular Mechanism
The molecular mechanism of action of this compound is not clearly understood
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach is the base-promoted three-component reaction involving β-enamino imide, aromatic aldehydes, and malononitrile . This method allows for the construction of the pyrrolopyridine skeleton, which is then further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents onto the quinazolinone or pyrrolopyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
3-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyridine core and exhibit comparable biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These derivatives also target fibroblast growth factor receptors and have shown potent inhibitory activities.
Uniqueness
3-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)-3,4-dihydroquinazolin-4-one is unique due to its specific structural features and the combination of quinazolinone and pyrrolopyridine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[3-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-oxopropyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17(22-10-13-4-3-8-19-16(13)11-22)7-9-21-12-20-15-6-2-1-5-14(15)18(21)24/h1-6,8,12H,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRIFGHKINGMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CCN3C=NC4=CC=CC=C4C3=O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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